N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(17-12-16(31-5)8-10-19(17)27(22)4)26-24(28)32-13-20(29)25-18-9-7-14(2)11-15(18)3/h7-12H,6,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVHDLITBDATRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions used in these reactions include:
Reagents: Ethyl acetoacetate, methyl iodide, thiourea, and various amines.
Conditions: Reflux, catalytic amounts of acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the acetamide moiety would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with a pyrimidoindole core can interact with various enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Structurally related compounds share the pyrimido[5,4-b]indole scaffold but differ in substituents, impacting solubility, target affinity, and metabolic stability. Key analogues include:
Molecular Similarity Metrics
Computational analyses using Tanimoto and Dice coefficients reveal structural similarities:
- Tanimoto Index (MACCS fingerprints) : The target compound shows >75% similarity to N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide, driven by shared pyrimidoindole and acetamide motifs .
- Cosine Score (MS/MS fragmentation) : Molecular networking clusters the target compound with N-substituted pyrimidoindoles (cosine score >0.85), indicating conserved fragmentation patterns in the sulfanyl acetamide region .
Bioactivity and Target Profiles
Bioactivity clustering (NCI-60 and PubChem data) suggests that pyrimidoindole derivatives with sulfanyl acetamide groups exhibit:
- TLR4 Modulation : Analogues like N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)sulfanyl)acetamide (Compound 27) demonstrate selective TLR4 antagonism (IC50: 1.2–3.8 µM), likely due to hydrophobic interactions with the TLR4/MD-2 complex .
Pharmacokinetic and Physicochemical Properties
The 2,4-dimethylphenyl group in the target compound improves membrane permeability compared to polar 3-methoxyphenyl or bulky isopentyl derivatives .
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 450.6 g/mol. The structure includes a pyrimidine core linked to a sulfanyl acetamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 450.6 g/mol |
| LogP | 4.5086 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimido[5,4-b]indole Core : Cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : Reaction with a thiol reagent.
- Attachment of the Acetamide Group : Acylation using acetic anhydride.
- Final Modifications : Incorporation of any additional substituents as required.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic activity .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Bcl-2 Protein : Studies suggest that compounds interacting with Bcl-2 proteins can induce apoptosis in cancer cells .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a major role in the binding affinity of these compounds to target proteins .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to N-(2,4-dimethylphenyl)-2-{...} exhibit potent anticancer activity against multiple cell lines (e.g., A431 and Jurkat cells), outperforming standard chemotherapeutics like doxorubicin .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to specific functional groups within their structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
